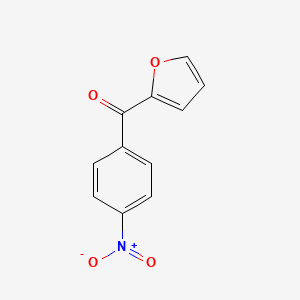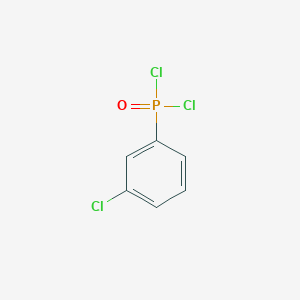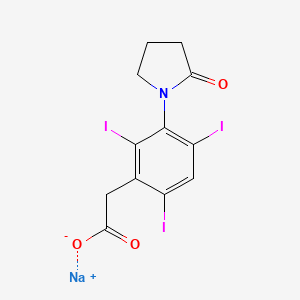
Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt: is a chemical compound that is characterized by the presence of a pyrrolidinyl group, a triiodophenyl group, and a sodium salt of acetic acid. This compound is notable for its unique structure, which combines these functional groups, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Triiodophenyl Group: The triiodophenyl group is introduced through iodination reactions, where iodine is added to a phenyl ring in the presence of a catalyst.
Formation of the Sodium Salt: The final step involves the neutralization of acetic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidinyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triiodophenyl group to less iodinated forms.
Substitution: The compound can participate in substitution reactions, where one of the iodine atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidinyl group.
Reduction: Less iodinated phenyl derivatives.
Substitution: Compounds with different substituents replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of pyrrolidinyl and triiodophenyl groups into target molecules.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of diagnostic agents due to the presence of iodine atoms which are useful in imaging techniques.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidinyl group can interact with active sites of enzymes, while the triiodophenyl group can participate in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4-diiodophenyl)-, sodium salt
- Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-tribromophenyl)-, sodium salt
Comparison:
- The presence of different halogen atoms (iodine vs. bromine) in similar compounds can significantly affect their chemical reactivity and biological activity.
- The triiodophenyl group in the compound provides unique properties such as higher atomic mass and specific interactions with biological molecules, making it distinct from its diiodo and tribromo counterparts.
This detailed article provides a comprehensive overview of acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
21762-02-7 |
|---|---|
Molekularformel |
C12H9I3NNaO3 |
Molekulargewicht |
618.91 g/mol |
IUPAC-Name |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]acetate |
InChI |
InChI=1S/C12H10I3NO3.Na/c13-7-5-8(14)12(16-3-1-2-9(16)17)11(15)6(7)4-10(18)19;/h5H,1-4H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
RTMQRPQZEVBQRD-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2I)CC(=O)[O-])I)I.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


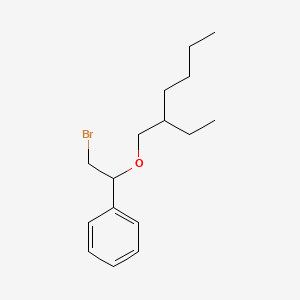


![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
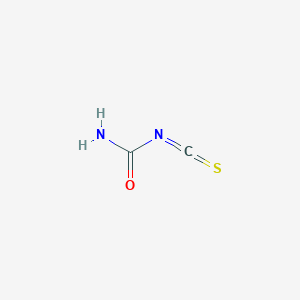
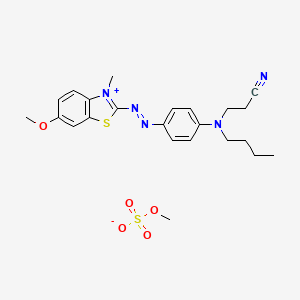
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)




